![molecular formula C15H16N2O4S B3983590 4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}morpholine](/img/structure/B3983590.png)
4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}morpholine
Descripción general
Descripción
4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}morpholine, also known as FNTM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FNTM belongs to the class of nitroaromatic compounds and has a morpholine ring attached to a nitrophenyl group.
Mecanismo De Acción
The mechanism of action of 4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}morpholine is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and bacterial cell growth. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. This compound has also been shown to reduce the production of inflammatory cytokines in vitro and in vivo. In animal studies, this compound has been shown to improve cognitive function and reduce the symptoms of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}morpholine is its versatility. It can be easily synthesized in the laboratory and can be modified to produce derivatives with different properties. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}morpholine. One direction is to further investigate its potential applications in the treatment of neurological disorders. Another direction is to study its potential use in the treatment of bacterial infections. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Aplicaciones Científicas De Investigación
4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}morpholine has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-17(19)14-4-3-12(16-5-8-20-9-6-16)10-15(14)22-11-13-2-1-7-21-13/h1-4,7,10H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQJEYTYTYXDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]butanoic acid](/img/structure/B3983509.png)
![3-(3-methoxyphenyl)-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983511.png)
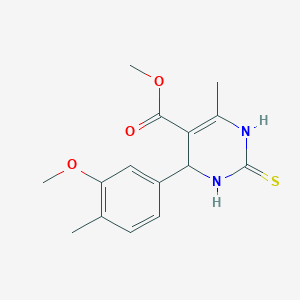

![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine](/img/structure/B3983539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-isopropoxypropyl)ethanediamide](/img/structure/B3983551.png)
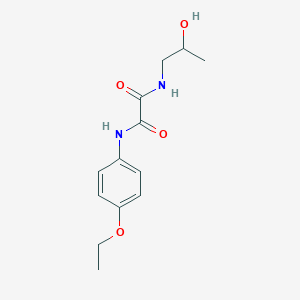
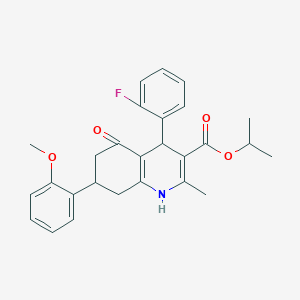
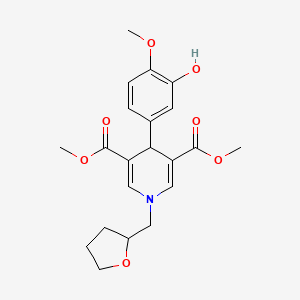
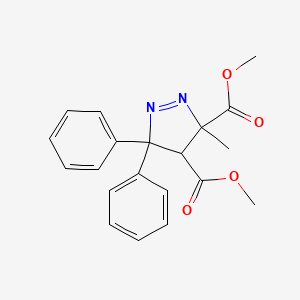

![7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione](/img/structure/B3983617.png)
